molecular formula C20H22N2O2S B5424240 (2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide

(2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide

Cat. No.: B5424240
M. Wt: 354.5 g/mol
InChI Key: XMCKGONNNOGXMB-FMIVXFBMSA-N
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Description

(2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide is a complex organic compound with a unique structure that includes a phenylprop-2-enamide backbone, a butan-2-yl group, and a hydroxyphenylcarbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of the hydroxyphenylcarbamothioyl intermediate. This intermediate is then reacted with a phenylprop-2-enamide derivative under specific conditions to yield the final product. Common reagents used in these reactions include thionyl chloride, anhydrous solvents, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The double bond in the phenylprop-2-enamide backbone can be reduced to a single bond.

    Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce a saturated amide.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various enzymes and receptors can provide insights into biological processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-14(2)16-10-11-18(23)17(13-16)21-20(25)22-19(24)12-9-15-7-5-4-6-8-15/h4-14,23H,3H2,1-2H3,(H2,21,22,24,25)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCKGONNNOGXMB-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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